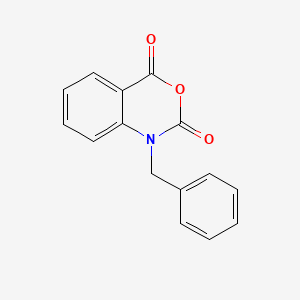

N-Benzylisatoic anhydride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)16(15(18)19-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZVRHSHRYPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957121 | |

| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35710-05-5 | |

| Record name | 1-Benzyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35710-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Cyclic Anhydride Chemistry

N-Benzylisatoic anhydride (B1165640) is a derivative of isatoic anhydride, placing it within the broader category of cyclic anhydrides. Cyclic anhydrides are characterized by two acyl groups bonded to the same oxygen atom within a ring structure. This arrangement renders them highly reactive towards nucleophiles, a characteristic that is central to their utility in organic synthesis. The parent compound, isatoic anhydride, is a 2H-3,1-benzoxazine-2,4(1H)-dione, which features a benzene (B151609) ring fused to an oxazine (B8389632) ring. ontosight.aiwikipedia.org

The defining feature of N-Benzylisatoic anhydride is the presence of a benzyl (B1604629) group attached to the nitrogen atom of the heterocyclic ring. This "N-substitution" is a critical modification of the parent isatoic anhydride structure. The substitution is typically achieved through the N-alkylation of isatoic anhydride, for example, by reacting it with benzyl bromide in the presence of a base like potassium carbonate. nih.govsemanticscholar.org An improved, modern methodology for this synthesis involves the use of diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide, which provides excellent yields in a shorter reaction time. nih.govacs.org This N-benzyl group influences the molecule's solubility, reactivity, and steric properties, allowing for the synthesis of a distinct range of downstream products compared to the unsubstituted parent anhydride.

Foundational Significance in Organic Synthesis and Nitrogen Heterocycle Construction

Direct N-Benzylation Approaches for Isatoic Anhydride

The direct introduction of a benzyl (B1604629) group onto the nitrogen atom of isatoic anhydride is a primary strategy for synthesizing this compound. nih.gov This method typically involves the reaction of isatoic anhydride with a benzyl halide, such as benzyl bromide or benzyl chloride. semanticscholar.org

Reaction Conditions and Reagent Selection for N-Benzylation

The success of the direct N-benzylation of isatoic anhydride is highly dependent on the appropriate selection of reaction conditions and reagents. acs.org Key factors that have been investigated include the choice of base and solvent. acs.orgnih.gov

A variety of bases have been employed to facilitate the N-benzylation of isatoic anhydride. acs.org Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and N,N-diisopropylethylamine (DIPEA). acs.orgnih.gov The base plays a crucial role in deprotonating the nitrogen atom of isatoic anhydride, thereby activating it for nucleophilic attack on the benzyl halide. semanticscholar.orgwikipedia.org

Studies have shown that the choice of base can significantly impact the reaction's outcome. For instance, while sodium hydride and potassium carbonate are frequently used for N-alkylation of heterocyclic compounds, their application in the N-benzylation of isatoic anhydride can be problematic, leading to the formation of multiple byproducts and only moderate conversion to the desired product. acs.orgnih.gov In one study, the use of sodium hydride at 30°C resulted in a 48% yield of the desired N-benzylated isatoic anhydride, with the formation of a significant byproduct. researchgate.netresearchgate.net Other bases like sodium hydroxide, sodium carbonate, and cesium carbonate have also been explored but were found to be largely ineffective, yielding low conversions (15–47%) and a host of byproducts. acs.orgnih.gov

Conversely, a novel methodology utilizing diisopropylamine (B44863) (DIPA) in conjunction with tetrabutylammonium (B224687) bromide (TBAB) has been reported to provide excellent yields of over 88% in a short reaction time of 2 hours at 30°C, with no byproduct formation. acs.orgnih.gov This highlights the critical role of the base in not only promoting the desired reaction but also in minimizing unwanted side reactions.

| Base | Temperature (°C) | Time (h) | Conversion (%) | Byproducts | Reference |

| Sodium Hydride (NaH) | 0 | 24 | 30 | Yes | acs.org |

| Sodium Hydride (NaH) | 30 | - | 48 | Yes | researchgate.netresearchgate.net |

| Sodium Hydride (NaH) | 80 | - | - | Multiple | acs.org |

| Potassium Carbonate (K₂CO₃) | 30 | 12-24 | 15-47 | Yes | acs.orgnih.gov |

| Sodium Hydroxide (NaOH) | 30, 80 | - | - | Multiple | acs.orgnih.gov |

| Sodium Carbonate (Na₂CO₃) | 30, 80 | 12-24 | 15-47 | Yes | acs.orgnih.gov |

| Cesium Carbonate (Cs₂CO₃) | 30, 80 | 12-24 | 15-47 | Yes | acs.orgnih.gov |

| Diisopropylamine (DIPA) / Tetrabutylammonium Bromide (TBAB) | 30 | 2 | >88 | No | acs.orgnih.gov |

The choice of solvent also plays a significant role in the N-benzylation of isatoic anhydride. Solvents such as N,N-dimethylacetamide (DMA) and dimethyl sulfoxide (B87167) (DMSO) have been utilized in these reactions. acs.orgsemanticscholar.org For instance, the reaction of isatoic anhydride with benzyl bromide in DMSO in the presence of potassium carbonate has been reported to yield N-benzyl isatoic anhydride. semanticscholar.org In another study, N,N-dimethylacetamide was used as the solvent with sodium hydride as the base. nih.gov

A screening of various solvents, including dichloromethane (B109758) (DCM), benzene (B151609), chloroform, ethanol, ethyl acetate (B1210297), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF), revealed that benzene was the most compatible for a related oxidation step, leading to a 95% product yield. acs.org This indicates that the optimal solvent may vary depending on the specific reaction conditions and subsequent steps.

Optimization Strategies for Enhanced Yield and Purity

Given the challenges associated with byproduct formation in the direct N-benzylation of isatoic anhydride, optimization strategies are crucial for achieving high yields and purity of the desired product. acs.orgresearchgate.net

A key aspect of process intensification is the development of methodologies that are efficient, cost-effective, and minimize reaction time and energy consumption. nih.gov The formation of byproducts is a significant issue in the N-benzylation of isatoic anhydride, particularly when using strong bases like sodium hydride at elevated temperatures. acs.orgresearchgate.net The isatoic anhydride ring is sensitive and prone to opening under these conditions, leading to a variety of undesired products. nih.gov

Identified byproducts include benzyl aldehyde, sodium 2-isocyanatobenzoate, anthranilic acid, a double benzylation product, and the corresponding benzyl ester. acs.org The separation of these byproducts from the desired this compound can be challenging. acs.orgnih.gov Therefore, a crucial optimization strategy is the careful selection of milder reaction conditions and base/catalyst systems that favor the desired N-benzylation pathway while suppressing these side reactions. acs.org The use of diisopropylamine and tetrabutylammonium bromide at a moderate temperature of 30°C exemplifies such a strategy, as it provides a high yield of the pure product without the need for extensive purification. acs.orgnih.gov

Mechanistic Insights into N-Alkylation and N-Benzylation

The N-alkylation and N-benzylation of isatoic anhydride proceed via a nucleophilic substitution mechanism. semanticscholar.org The reaction is initiated by the deprotonation of the N-H group of isatoic anhydride by a base, forming an N-anion. nih.govtezu.ernet.in This anion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a substitution nucleophilic bimolecular (Sɴ2) reaction. semanticscholar.org

However, the isatoic anhydride ring is susceptible to nucleophilic attack itself, particularly under harsh basic conditions and at higher temperatures. nih.gov This can lead to the opening of the anhydride ring and the formation of various byproducts. acs.orgnih.govresearchgate.net A plausible mechanism for byproduct formation involves the opening of the isatoic anhydride ring by the base, which can then undergo further reactions such as decarboxylation or reaction with the benzyl halide at different sites. acs.orgnih.gov For example, with a strong base like sodium hydride, the ring can open to form sodium 2-isocyanatobenzoate, which can then lead to other byproducts. acs.org The formation of a 4-chlorobenzyl ester byproduct has also been observed, resulting from the ring-opening of N-benzylated isatoic anhydride. Understanding these competing reaction pathways is essential for developing synthetic strategies that selectively favor the desired N-benzylation. researchgate.net

Nucleophilic Substitution Pathways (SN2)

The synthesis of this compound can be effectively achieved through nucleophilic substitution reactions, specifically following an SN2 mechanism. This pathway involves the direct N-alkylation or N-benzylation of the isatoic anhydride core. The reaction typically proceeds by treating isatoic anhydride with a benzyl halide, such as benzyl bromide. semanticscholar.orgresearchgate.net

The mechanism involves the deprotonation of the nitrogen atom in the isatoic anhydride ring by a base, creating a nucleophilic anion. This anion then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the N-benzyl bond. semanticscholar.orgresearchgate.net Common bases employed for this transformation include potassium carbonate and diisopropylethylamine (DIPEA). semanticscholar.orgnih.govresearchgate.net The choice of solvent is also crucial, with dimethyl sulfoxide (DMSO) being a frequently used medium for this reaction. semanticscholar.orgresearchgate.net

One study detailed the reaction of isatoic anhydride with benzyl bromide in the presence of potassium carbonate and DMSO at room temperature to yield this compound. semanticscholar.orgresearchgate.net Another report highlighted the use of diisopropylamine and tetrabutylammonium bromide, which resulted in excellent yields of over 88% in a short reaction time of 2 hours at 30°C, with the significant advantage of producing the pure product directly without byproducts. nih.gov

Role of N-Sodio/Potassio Derivatives

The formation of N-sodio or N-potassio derivatives of isatoic anhydride is a key step in facilitating its N-alkylation. These derivatives are typically generated in situ by reacting isatoic anhydride with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govacs.org The resulting N-anion is a potent nucleophile that readily reacts with various electrophiles.

In 1975, it was reported that the N-sodio derivative of isatoic anhydride, formed with sodium hydride, can be easily alkylated with alkenyl, propargyl, and benzyl halides. nih.govacs.org While this method proved effective, lower yields were observed for the benzylation reaction. nih.govacs.org Subsequent modifications to this method, such as altering the reagent quantities and solvent, have led to improved yields of 70–87% for N-substituted isatoic anhydride derivatives, albeit with a longer reaction time of 24 hours. nih.gov The use of potassium carbonate as a base is also a common strategy for forming the N-potassio derivative, which then undergoes nucleophilic attack on an alkylating agent. semanticscholar.orgkarger.comsciencemadness.org

Cyclization-Based Syntheses of Isatoic Anhydride Scaffolds

The formation of the isatoic anhydride ring itself is a critical aspect of synthesizing its derivatives. These methods typically involve the cyclization of a suitable precursor.

Precursors for Isatoic Anhydride Ring Formation

The most common precursors for the synthesis of the isatoic anhydride scaffold are 2-aminobenzoic acids, also known as anthranilic acids. beilstein-journals.orgorgsyn.org These readily available and inexpensive starting materials can be converted to isatoic anhydrides through treatment with appropriate carbonyl transfer reagents. beilstein-journals.orgusm.edu Other precursors that have been utilized include o-iodoanilines and isatin. acs.orgacs.org In some instances, phenyl carbamates have been designed as specific precursors that undergo thermal cyclization to yield N-H-isatoic anhydrides with high purity. google.com

Cyclization Reagents and Conditions

A variety of cyclization reagents and conditions have been developed for the synthesis of isatoic anhydrides. Phosgene (B1210022) and its safer solid equivalent, triphosgene (B27547), are frequently used carbonyl transfer reagents that react with anthranilic acids to form the anhydride ring. beilstein-journals.orgorgsyn.org The reaction with triphosgene is often carried out in refluxing tetrahydrofuran (THF). beilstein-journals.org

More recently, transition metal-catalyzed methods have emerged. A notable example is the palladium-catalyzed cyclization of o-iodoanilines with carbon dioxide (CO₂) and carbon monoxide (CO). acs.org This redox-neutral reaction proceeds under mild conditions, utilizing 1 mol % of a palladium catalyst like Pd(PPh₃)₄ and cesium acetate in THF at 60 °C, and offers an efficient route to a range of substituted isatoic anhydrides. acs.org

Transition Metal-Catalyzed N-Arylation of Isatoic Anhydrides

While N-alkylation is relatively straightforward, direct N-arylation of isatoic anhydride has historically been more challenging. Transition metal catalysis has provided powerful tools to achieve this transformation.

Copper-Catalyzed N-Arylation Strategies

Copper-catalyzed reactions have become a prominent method for the N-arylation of isatoic anhydrides. tezu.ernet.inresearchgate.netresearchgate.netacs.org These strategies often employ diaryliodonium salts or triarylbismuth compounds as the arylating agents. tezu.ernet.inacs.org The reactions are typically conducted under mild conditions and are operationally simple. researchgate.netresearchgate.netacs.org

One approach involves the use of inexpensive copper(I) iodide (CuI) as the catalyst for the N-arylation of various isatoic anhydrides with diaryliodonium salts, leading to high yields of N-phenylated isatoic anhydrides. researchgate.net Another effective protocol utilizes copper(I) bromide (CuBr) as the catalyst in the presence of a base like triethylamine (B128534) (TEA) at room temperature. acs.org This method has been successfully applied to a broad scope of electronically and structurally diverse aryl groups from aryl(TMP)iodonium trifluoroacetate (B77799) salts, affording N-arylated isatoic anhydrides in moderate to excellent yields (53-92%). researchgate.netresearchgate.netacs.org

The table below summarizes the yields of various N-arylated isatoic anhydrides synthesized via a copper-catalyzed reaction between isatoic anhydride and different aryl(TMP)iodonium salts.

| Aryl Group | Product | Yield (%) |

| Phenyl | 3a | 86 |

| 4-Tolyl | 3b | 91 |

| 2-Tolyl | 3c | 68 |

| 4-tert-Butylphenyl | 3d | 85 |

| 4-Methoxyphenyl | 3l | - |

| 4-(Trifluoromethoxy)phenyl | 3m | - |

| 4-(Methoxycarbonyl)phenyl | 3n | - |

| 4-Cyanophenyl | 3o | - |

| 4-Nitrophenyl | 3p | - |

| 4-(Trifluoromethyl)phenyl | 3q | - |

| 4-Acetylphenyl | 3r | - |

| 3-(Methoxycarbonyl)phenyl | 3s | - |

| 3-Nitrophenyl | 3t | - |

| 3-(Trifluoromethyl)phenyl | 3u | - |

| 3,5-Bis(trifluoromethyl)phenyl | 3v | 67 |

| 3-Thienyl | 3w | 53 |

| Data sourced from a study on copper-catalyzed N-arylation. tezu.ernet.inacs.org |

Historically, the direct N-arylation of isatoic anhydride with aryl bromides under copper-mediated conditions was reported to be unsuccessful. tezu.ernet.inacs.org The development of these more recent copper-catalyzed methods using hypervalent iodine reagents represents a significant advancement in the synthesis of N-aryl isatoic anhydrides. tezu.ernet.in

Palladium-Catalyzed Decarboxylative Coupling

A significant advancement in the synthesis of N-substituted isatoic anhydrides involves the palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines. acs.orgnih.gov This methodology provides a reliable route for the rapid construction of substituted isatoic anhydrides from readily available starting materials under mild conditions. acs.orgnih.gov The process utilizes a palladium catalyst to facilitate the introduction of a carbonyl group, leading to the formation of the characteristic oxazinane-2,4-dione ring structure of isatoic anhydride. researchgate.net

The reaction's development overcame challenges associated with traditional methods, which often required harsh reagents like phosgene or its analogs. researchgate.netnih.gov The palladium-catalyzed approach demonstrates good functional group tolerance. acs.orgnih.gov Optimization studies have highlighted the importance of the choice of oxidant and solvent, with beneficial effects observed from additives such as potassium iodide. thieme-connect.com While electron-rich anilines tend to be more reactive, the scope has been expanded to include electron-deficient anilines through the addition of pivalic acid and increased pressure. thieme-connect.com

A key aspect of this transformation is the isolation and characterization of the key palladium-catalyst intermediate, which has provided valuable insight into the reaction mechanism. acs.orgnih.gov The general applicability of palladium-catalyzed decarboxylative coupling extends to the formation of various C-C bonds, demonstrating its versatility in modern synthetic chemistry. rsc.orgnih.govchu-lab.org

thieme-connect.com| Substrate (N-Alkyl Aniline) | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-methylaniline | Pd(OAc)₂, Cu(OAc)₂, KI | CO (1 atm), MeCN, rt | N-methylisatoic anhydride | 85 |

| N-ethylaniline | Pd(OAc)₂, Cu(OAc)₂, KI | CO (1 atm), MeCN, rt | N-ethylisatoic anhydride | 82 |

| N-benzylaniline | Pd(OAc)₂, Cu(OAc)₂, KI | CO (1 atm), MeCN, rt | This compound | 78 |

| 4-methoxy-N-methylaniline | Pd(OAc)₂, Cu(OAc)₂, KI | CO (1 atm), MeCN, rt | 5-methoxy-N-methylisatoic anhydride | 92 |

| 4-chloro-N-methylaniline | Pd(OAc)₂, Cu(OAc)₂, KI, Pivalic Acid | CO/O₂ (3 atm), MeCN | 5-chloro-N-methylisatoic anhydride | 65 |

Integration within Multi-Component Reaction Frameworks

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules by combining three or more reactants in a single operation. echemcom.comacsgcipr.orgrsc.org Isatoic anhydride and its derivatives are valuable substrates in such reactions, leading to the formation of diverse heterocyclic scaffolds, particularly quinazolinones. tandfonline.comechemcom.comsamipubco.com The reactivity of the isatoic anhydride ring allows for its sequential reaction with various nucleophiles and electrophiles within a single pot. tandfonline.com

The concept of one-pot synthesis, which minimizes purification steps and reduces waste, is a cornerstone of green chemistry. rsc.org this compound can be generated and subsequently transformed in a one-pot sequence. For instance, the reaction of isatoic anhydride with benzyl bromide in the presence of a base like potassium carbonate yields this compound. researchgate.net This intermediate can then undergo in-situ hydrolysis to produce N-benzyl-2-aminobenzoic acid, demonstrating a ring-opening transformation within the same reaction vessel. researchgate.net

More broadly, isatoic anhydride is a key building block in one-pot sequences for generating quinazolinone derivatives. samipubco.comfrontiersin.org A common MCR involves the reaction of isatoic anhydride, an aldehyde, and a nitrogen source such as ammonium (B1175870) acetate. echemcom.comsamipubco.com These reactions can be performed under various conditions, including solvent-free and catalyzed by agents like SnCl₂ dihydrate, to produce 2,3-dihydroquinazolin-4(1H)-ones in good to high yields. echemcom.comsamipubco.com The versatility of this approach allows for the synthesis of a wide range of substituted products by varying the aldehyde component. samipubco.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Isatoic anhydride, Aromatic aldehydes, Ammonium acetate | SnCl₂·2H₂O, 110 °C, Solvent-free | 2,3-dihydroquinazolin-4(1H)-ones | echemcom.comsamipubco.com |

| Isatoic anhydride, Primary amines, Aldehydes | [Zn(PFO)₂], Aqueous micelles | Quinazolinone derivatives | frontiersin.org |

| Isatoic anhydride, Amines, Ninhydrin | HCl in dioxane, Heat | Tetracyclic quinazolinone derivatives | thieme-connect.com |

| Isatoic anhydride, α-haloketones, Acetylenic compounds, Ammonium acetate, Hydrazonoyl chloride | Fe₃O₄/TiO₂ magnetic nanocomposites, Water, rt | Azepinotriazepine derivatives | samipubco.com |

| Isatoic anhydride, 2-Formylbenzoic acid, Amines | Montmorillonite K10, Ethanol | Isoindoloquinazolinone derivatives | beilstein-journals.org |

Reactivity Profiles and Transformation Pathways of N Benzylisatoic Anhydride

Ring-Opening Reactions and Associated Mechanisms

The reactivity of N-benzylisatoic anhydride (B1165640) is centered on its two electrophilic carbonyl carbons. Nucleophilic attack on either of these sites can initiate a ring-opening cascade. The general mechanism for these reactions is a nucleophilic acyl substitution, which begins with the addition of a nucleophile to a carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the elimination of a leaving group, which in this case involves the cleavage of the anhydride ring and the expulsion of carbon dioxide. wikipedia.org

Hydrolytic Ring-Opening and Decarboxylation to 2-(N-Benzyl)aminobenzoic Acid

The reaction of N-benzylisatoic anhydride with water leads to the opening of the anhydride ring. wikipedia.org This hydrolysis reaction, followed by decarboxylation, is a key pathway for the synthesis of 2-(N-benzyl)aminobenzoic acid. One synthetic approach involves the initial reaction of isatoic anhydride with benzyl (B1604629) bromide in the presence of potassium carbonate in a dimethyl sulfoxide (B87167) (DMSO) solvent to yield this compound. nih.gov The subsequent hydrolysis of the this compound results in the formation of 2-(N-benzyl)aminobenzoic acid with the loss of carbon dioxide. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield (%) | Ref. |

| Isatoic Anhydride | Benzyl Bromide | K2CO3 | DMSO | This compound | - | nih.gov |

| This compound | Water | - | - | 2-(N-Benzyl)aminobenzoic Acid | 65 | nih.gov |

The mechanism of hydrolysis for cyclic anhydrides generally involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. libretexts.orgnih.gov This process can be catalyzed by either acid or base, though it can also proceed under neutral conditions. libretexts.orglibretexts.org

The reaction pathway typically includes:

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. libretexts.orgnih.gov

Proton Transfer: A proton is transferred from the attacking water molecule to another base or solvent molecule. libretexts.org

Ring Opening and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the anhydride ring. This results in an unstable carboxycarbamic acid intermediate.

Decarboxylation: The intermediate rapidly loses a molecule of carbon dioxide (CO2) to yield the final stable product, 2-(N-benzyl)aminobenzoic acid. wikipedia.org

Nucleophilic Attack by Alcohols: Formation of Esters

This compound reacts with alcohols in a process known as alcoholysis to produce esters of 2-(N-benzyl)aminobenzoic acid. wikipedia.orgsaskoer.ca This reaction follows the general nucleophilic acyl substitution mechanism and is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.orgyoutube.com The reaction is often facilitated by a base like pyridine to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct. libretexts.orglibretexts.org

The general mechanism involves:

Nucleophilic Attack: The alcohol attacks a carbonyl carbon of the anhydride. libretexts.orglibretexts.org

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring Opening and Decarboxylation: The ring opens with the concurrent loss of carbon dioxide, resulting in the formation of the corresponding ester. wikipedia.org

This reaction provides a direct route to various ester derivatives of N-benzylanthranilic acid.

Aminolysis Reactions: Synthesis of Amides and Related Derivatives

The reaction of this compound with ammonia or primary/secondary amines, known as aminolysis, yields N-benzylanthranilamides. libretexts.orgresearchgate.net This reaction is a common method for forming amide bonds. researchgate.net The chemistry is very similar to that of hydrolysis and alcoholysis, with the amine serving as the nucleophile. crunchchemistry.co.uk

Typically, the reaction proceeds in two stages:

An initial nucleophilic attack by the amine on a carbonyl group leads to the ring-opening and formation of an amide and a carboxylic acid intermediate. crunchchemistry.co.uk

If an excess of the amine is used (a common practice), it acts as a base to neutralize the carboxylic acid group, forming an ammonium (B1175870) carboxylate salt. libretexts.orgcrunchchemistry.co.uk

Reactions with Organometallic Reagents

This compound can react with strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). youtube.commasterorganicchemistry.com Unlike reactions with weaker nucleophiles (water, alcohols, amines) which typically result in a single addition and ring-opening, reactions with excess organometallic reagents usually lead to a double addition. youtube.commasterorganicchemistry.comyoutube.com

The general pathway is as follows:

First Addition (Nucleophilic Acyl Substitution): The first equivalent of the organometallic reagent attacks one of the carbonyl carbons, leading to ring-opening and decarboxylation. This forms an intermediate ketone. youtube.comyoutube.com

Second Addition (Nucleophilic Addition): The resulting ketone is itself highly reactive towards the organometallic reagent. youtube.comyoutube.com A second equivalent of the reagent attacks the ketone's carbonyl carbon.

Protonation: An acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. masterorganicchemistry.comyoutube.com

This transformation allows for the formation of tertiary alcohols where two of the alkyl/aryl groups are identical and originate from the organometallic reagent. youtube.com

Regioselectivity in Ring-Opening Processes

In unsymmetrical anhydrides like this compound, the two carbonyl carbons (C2 and C4) are chemically non-equivalent, raising the issue of regioselectivity. The nucleophile can, in principle, attack either carbonyl group. crunchchemistry.co.uk

Theoretical studies and experimental evidence for isatoic anhydride and its derivatives suggest that nucleophilic attack preferentially occurs at the C2 carbonyl (the one adjacent to the heteroatom) rather than the C4 carbonyl. researchgate.netrsc.org The C2 position is considered more electrophilic due to the electronic influence of the adjacent nitrogen and the nature of the cyclic anhydride system. researchgate.net

Attack at the C2 position leads to the cleavage of the O1-C2 bond, forming an isocyanate intermediate (or a related species) which then reacts further. rsc.org Conversely, attack at the C4 position would cleave the O1-C4 bond. The preferential attack at C2 is a key factor in determining the structure of the products formed in ring-opening reactions. researchgate.net However, factors such as the nature and steric bulk of the attacking nucleophile can also influence the site of the reaction. rsc.orgrsc.org

Cycloaddition Chemistry

Cycloaddition reactions represent a powerful class of chemical transformations for the construction of cyclic compounds. This compound participates in such reactions, leveraging the reactivity of its carbonyl groups.

1,3-Dipolar cycloaddition is a key reaction for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, an electron-rich species, reacting with a dipolarophile, an electron-poor species. organic-chemistry.org In the context of this compound, the carbonyl groups can act as dipolarophiles.

Azomethine ylides are nitrogen-based 1,3-dipoles that are often generated in situ due to their high reactivity. nih.govwikipedia.org These ylides react with various carbonyl compounds, including anhydrides, in 1,3-dipolar cycloaddition reactions to form oxazolidine derivatives. nih.gov Specifically, the reaction of N-benzylazomethine ylide with phthalic anhydrides, which are structurally related to isatoic anhydrides, has been shown to produce unstable spiro(isobenzofuran-1,5'-oxazolidin)-3-ones. researchgate.netdntb.gov.ua The versatility of 1,3-dipolar cycloaddition reactions makes them a valuable tool in synthetic organic chemistry. ijrpc.com

The interaction between this compound and azomethine ylides leads to the formation of initial cycloadducts. These reactions are a subset of 1,3-dipolar cycloadditions where the azomethine ylide adds across one of the carbonyl groups of the anhydride. nih.gov

The primary products of the cycloaddition of azomethine ylides with cyclic anhydrides are typically spiro-fused oxazolidines. researchgate.netdntb.gov.ua For instance, the reaction with N-benzylazomethine ylide yields unstable spiro-oxazolidine derivatives. These initial adducts are often not isolated and can undergo further transformations or rearrangements. nih.gov The stability and subsequent reaction pathways of these cycloadducts are influenced by stereoelectronic effects. researchgate.net

The initially formed oxazolidine cycloadducts from the reaction of this compound and azomethine ylides can be subject to cascade reactions. These sequences often begin with the ring-opening of the unstable oxazolidine ring system. nih.gov This ring-opening can be triggered by various reagents or reaction conditions, leading to reactive intermediates that can then undergo subsequent ring-closure or other intramolecular reactions. researchgate.net

For example, the unstable spiro(isobenzofuran-1,5'-oxazolidin)-3-ones formed from the reaction of phthalic anhydrides can be reduced with sodium borohydride, which leads to a reductive ring-opening to afford 1(3H)-isobenzofuranones in moderate to high yields. researchgate.netdntb.gov.ua Such cascade sequences, involving a series of intramolecular transformations, are efficient methods for constructing complex molecular architectures from relatively simple starting materials.

Reactions with Azomethine Ylides: Formation of Cycloadducts and Rearrangement Products

Multicomponent Reaction (MCR) Applications and Design Principles

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.

This compound serves as a valuable building block in multicomponent reactions for the synthesis of diverse heterocyclic structures. Its ability to react with various nucleophiles, particularly amines, makes it an ideal candidate for MCRs.

A prominent example is the one-pot, three-component condensation of isatoic anhydride, an amine, and a cyclic ketone to furnish spiro[cycloalkyl-1,2′-quinazolin]-4′(3′H)-ones. researchgate.net Similarly, the reaction of isatoic anhydride with amines and aromatic aldehydes can yield anthranilamide Schiff bases. researchgate.net In these reactions, the isatoic anhydride ring is opened by the amine, followed by condensation with the carbonyl component, leading to the formation of the final heterocyclic product. The N-benzyl group remains as a substituent on the resulting molecule, influencing its properties.

Table 1: Examples of Multicomponent Reactions involving Isatoic Anhydride

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Isatoic Anhydride | Amine | Aromatic Aldehyde | Anthranilamide Schiff Bases |

| Isatoic Anhydride | Amine | Cyclic Ketone | Spiro-quinazolinones |

| Isatoic Anhydride | Ammonium Chloride | Substituted Aldehyde | 2,3-dihydroquinazoline-4(1H)-ones |

The mechanism of multicomponent reactions involving this compound typically begins with the nucleophilic attack of an amine on one of the carbonyl groups of the anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-substituted 2-aminobenzoyl derivative.

In the synthesis of 2,3-dihydroquinazoline-4(1H)-ones from isatoic anhydride, an aldehyde, and ammonium chloride, the proposed mechanism involves the initial formation of an aminobenzamide intermediate. researchgate.net This is followed by the condensation of the aldehyde with the amine to form a Schiff base (imine). The final step is an intramolecular cyclization of the imine intermediate to yield the quinazolinone ring system. These sequential one-pot reactions provide an efficient route to complex molecules without the need to isolate intermediates.

Derivatization and Functionalization Strategies in Synthetic Chemistry

This compound is a versatile heterocyclic compound whose reactivity is dominated by the presence of the dicarbonyl system within its oxazinone ring. This structural feature makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. The primary pathway for its transformation involves nucleophilic acyl substitution, which proceeds via the opening of the anhydride ring. This reactivity is systematically exploited in synthetic chemistry to introduce new functional groups and construct more complex molecular architectures, particularly nitrogen-containing heterocycles. The N-benzyl group remains stable under many reaction conditions, allowing for transformations to be directed specifically at the anhydride moiety.

The functionalization of this compound is primarily achieved through its reaction with nucleophiles, which cleave the anhydride ring to form derivatives of 2-(benzylamino)benzoic acid. This strategy is a cornerstone for synthesizing a variety of organic compounds, most notably substituted quinazolinones.

The most prevalent derivatization strategy involves the reaction with nitrogen-based nucleophiles. chemguide.co.uk When this compound is treated with primary amines, a nucleophilic attack occurs on one of the carbonyl carbons, leading to the formation of an N,N'-disubstituted 2-aminobenzamide intermediate. This intermediate is often not isolated but is cyclized under the reaction conditions to yield 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net This transformation effectively introduces two new points of diversity into the final molecule: one from the primary amine nucleophile and the other from a component that reacts with the intermediate benzamide.

Multi-component reactions (MCRs) represent a highly efficient strategy for introducing significant molecular complexity in a single synthetic operation. This compound is an ideal substrate for such reactions. For instance, a one-pot, three-component reaction between this compound, a primary amine, and an aldehyde or a β-diketone can directly afford complex quinazolinone scaffolds. researchgate.netorganic-chemistry.org This approach is valued for its atom economy and operational simplicity. The mechanism typically involves the initial reaction of the anhydride with the amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization.

The following table summarizes common functionalization strategies using various nucleophiles.

| Nucleophile Class | Example Nucleophile | Intermediate Product Type | Final Product Class |

|---|---|---|---|

| Primary Amines | Aniline (B41778) | 2-(Benzylamino)-N-phenylbenzamide | Quinazolin-4(3H)-ones |

| Ammonia | NH₃ | 2-(Benzylamino)benzamide | Quinazolin-4(3H)-ones |

| Urea | H₂NCONH₂ | N-Carbamoyl-2-(benzylamino)benzamide | 2,3-Dihydroquinazolin-4(1H)-ones |

| Amidoximes | Acetamidoxime | (Z)-N'-(2-(benzylamino)benzoyl)acetimidamide | 2-Substituted-quinazolin-4(3H)-ones |

| Azides | Benzyl Azide | 2-(Benzylamino)benzoyl azide | Quinazolin-4(3H)-ones |

These reactions highlight the role of this compound as a powerful building block, enabling the introduction of diverse functionalities through the selection of appropriate nucleophilic partners.

The structure of this compound features two distinct electrophilic carbonyl carbons, C4 and C2, making regioselectivity a critical aspect of its reactivity. The outcome of a nucleophilic attack depends on which of these two sites is targeted.

Attack at C4 (Carboxylic Anhydride Carbonyl): This is the most frequently observed and synthetically useful pathway. Nucleophilic attack at the C4 position leads to the opening of the O1-C2 bond and the formation of a 2-(benzylamino)benzoyl intermediate. This process is typically followed by the irreversible loss of carbon dioxide (CO₂), a thermodynamically favorable decarboxylation. This pathway is the basis for the synthesis of 2-(benzylamino)benzamides and their subsequent conversion to quinazolinones. The vast majority of literature on the derivatization of isatoic anhydrides for heterocyclic synthesis relies on this regioselective outcome.

Attack at C2 (Carbamic Anhydride Carbonyl): Nucleophilic attack at the C2 carbonyl is also theoretically possible. researchgate.net This would involve the cleavage of the O1-C2 bond, leading to the formation of a ring-opened intermediate that retains the carboxylate group, specifically a derivative of N-benzyl-N-(2-carboxyphenyl)amide or a related structure. This pathway does not involve decarboxylation and leads to a different class of products.

While theoretical studies indicate that both carbonyl carbons are susceptible to nucleophilic attack, experimental evidence from synthetic applications overwhelmingly supports the preferential attack at the C4 position. researchgate.net The stability of the products formed and the favorable thermodynamics of decarboxylation drive the reaction through this regioselective pathway. This high degree of regioselectivity makes this compound a reliable and predictable precursor for constructing molecules based on the 2-(benzylamino)benzoyl scaffold.

The two potential sites of nucleophilic attack are summarized below.

| Site of Attack | Description | Key Consequence | Primary Synthetic Utility |

|---|---|---|---|

| C4-Carbonyl | Carboxylic anhydride-like carbonyl | Decarboxylation (loss of CO₂) | Synthesis of 2-(benzylamino)benzamides and quinazolinones |

| C2-Carbonyl | Carbamic anhydride-like carbonyl | Retention of carboxylate group | Formation of N-benzyl-N-(2-carboxyphenyl)amide derivatives |

Applications of N Benzylisatoic Anhydride As a Synthetic Precursor

Synthesis of Quinazolinone Derivatives

N-Benzylisatoic anhydride (B1165640) is a key building block for the synthesis of various quinazolinone derivatives, which are a class of fused heterocyclic compounds with a broad spectrum of pharmacological activities.

The synthesis of 4(3H)-quinazolinones can be efficiently achieved through a one-pot, three-component reaction involving N-benzylisatoic anhydride, a primary amine, and a benzyl (B1604629) halide. In this process, the benzyl halide is first oxidized to an aldehyde under mild Kornblum conditions. This aldehyde then undergoes condensation with this compound and the primary amine to yield the corresponding 2,3-disubstituted 4(3H)-quinazolinone. This method is advantageous as it avoids the need to isolate the often unstable intermediate aldehydes.

Another synthetic route involves the reaction of this compound with benzyl azides in the presence of a strong base such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds at elevated temperatures to produce the desired 4(3H)-quinazolinone derivatives in good yields.

This compound is a precursor for N-substituted 4-hydroxyquinolinone esters. The synthesis of these compounds can be approached through the formation of an N-benzyl anthranilic acid ester, followed by an intramolecular Dieckmann-type cyclization. The initial step involves the reaction of this compound with an alcohol to open the anhydride ring and form the corresponding N-benzyl anthranilate. This intermediate, which is a diester, can then be treated with a strong base to induce intramolecular condensation between the ester groups, leading to the formation of the 4-hydroxy-2-quinolone ring system.

While direct conversion pathways are not extensively documented, this compound can be envisioned as a strategic starting material for certain quinolone analogues. One potential synthetic strategy involves the initial conversion of this compound to an N-benzyl-2-aminobenzaldehyde or N-benzyl-2-aminoketone derivative. These intermediates can then undergo established quinolone synthesis protocols, such as the Friedländer annulation, by reacting with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. This would lead to the formation of the characteristic quinolone scaffold with a benzyl group on the nitrogen atom.

Preparation of Anthranilamide Analogues

The reaction of this compound with various primary and secondary amines provides a direct route to N-substituted anthranilamide analogues. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring and the formation of an amide bond, with the concomitant loss of carbon dioxide. This method is a straightforward and efficient way to introduce a wide variety of substituents onto the amide nitrogen of the anthranilamide core structure.

The reaction of this compound with benzylamine, for instance, yields N-benzyl-2-(benzylamino)benzamide. A study on the reaction between isatoic anhydride and benzyl bromide in the presence of potassium carbonate in DMSO at room temperature first yields N-benzyl isatoic anhydride, which upon hydrolysis, opens the ring to form 2-(N-benzyl) amino benzoic acid. researchgate.net This intermediate can then be coupled with various amines to produce a library of N-benzyl anthranilamide analogues.

Table 1: Synthesis of N-Benzyl Anthranilamide Analogues

| Amine | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-2-(benzylamino)benzamide | - |

| Aniline (B41778) | N-Phenyl-2-(benzylamino)benzamide | - |

| Morpholine | (2-(Benzylamino)phenyl)(morpholino)methanone | - |

| Piperidine (B6355638) | (2-(Benzylamino)phenyl)(piperidino)methanone | - |

Yields are representative and can vary based on reaction conditions.

Pathways to Benzodiazepine (B76468) Derivatives

This compound is a valuable precursor for the synthesis of benzodiazepine derivatives, a class of psychoactive drugs.

A facile route to 1,4-benzodiazepine-2,5-diones involves a two-step process starting from this compound and α-amino acid esters. rsc.orgrsc.org In the first step, the amino acid ester, after neutralization, is reacted with this compound in a solvent like acetonitrile (B52724) at room temperature. rsc.org This reaction opens the anhydride ring to form an N-benzyl-2-amino-benzoylamino acid ester intermediate.

In the second step, this linear intermediate is subjected to cyclization. This is typically achieved by heating the intermediate in a suitable solvent, often in the presence of a catalyst such as chloroplatinic acid (H₂PtCl₆). rsc.org The cyclization occurs via an intramolecular amidation, where the terminal amino group of the amino acid residue attacks the ester carbonyl, forming the seven-membered benzodiazepine ring and eliminating the alcohol. This methodology allows for the introduction of various substituents at the 3-position of the benzodiazepine core, depending on the side chain of the starting α-amino acid.

| Starting Material 1 | Starting Material 2 | Intermediate | Final Product |

| This compound | Glycine methyl ester | Methyl 2-((2-(benzylamino)benzoyl)amino)acetate | 1-Benzyl-1,4-benzodiazepine-2,5-dione |

| This compound | Alanine methyl ester | Methyl 2-((2-(benzylamino)benzoyl)amino)propanoate | 1-Benzyl-3-methyl-1,4-benzodiazepine-2,5-dione |

| This compound | Valine methyl ester | Methyl 2-((2-(benzylamino)benzoyl)amino)-3-methylbutanoate | 1-Benzyl-3-isopropyl-1,4-benzodiazepine-2,5-dione |

| This compound | Phenylalanine methyl ester | Methyl 2-((2-(benzylamino)benzoyl)amino)-3-phenylpropanoate | 1-Benzyl-3-benzyl-1,4-benzodiazepine-2,5-dione |

Generation of Fenamic Acid Derivatives

Fenamic acid (N-phenylanthranilic acid) and its derivatives are an important class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of these molecules consists of an N-arylanthranilic acid scaffold. This compound provides a direct and efficient route to derivatives of N-benzyl-N-arylanthranilic acids, which are structurally related to the fenamate class.

The synthesis involves the reaction of this compound with various substituted anilines. The reaction mechanism is initiated by the nucleophilic attack of the primary amino group of the aniline on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the heterocyclic ring to form an unstable carbamic acid intermediate. Subsequent decarboxylation (loss of CO₂) from this intermediate generates the final N-benzyl-N-arylanthranilic acid product. This reaction is typically performed by heating the reactants in a suitable solvent.

The general reaction scheme is as follows: this compound reacts with a substituted aniline. The aniline's nitrogen attacks a carbonyl carbon, leading to the opening of the anhydride ring. An intermediate N-(2-(benzylamino)benzoyl)aniline is formed, which then undergoes decarboxylation to yield the final N-benzyl-N-arylanthranilic acid derivative.

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the substitution pattern on the aniline reactant.

Table 1: Examples of Fenamic Acid Derivatives Synthesized from this compound and Substituted Anilines

| Aniline Derivative (Ar-NH₂) | Resulting Product (N-Benzyl-N-arylanthranilic acid) |

| Aniline | 2-(Benzyl(phenyl)amino)benzoic acid |

| 4-Chloroaniline | 2-(Benzyl(4-chlorophenyl)amino)benzoic acid |

| 3-Methoxyaniline | 2-(Benzyl(3-methoxyphenyl)amino)benzoic acid |

| 2,3-Dimethylaniline | 2-(Benzyl(2,3-dimethylphenyl)amino)benzoic acid |

Synthesis of N,N'-Diarylindazol-3-ones

Indazolones are bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. This compound can serve as a key starting material for the synthesis of N,N'-diarylindazol-3-one derivatives. This transformation is achieved through a condensation reaction with substituted arylhydrazines.

The proposed mechanism begins with the nucleophilic attack of the terminal nitrogen of the arylhydrazine on a carbonyl group of this compound. Similar to the reaction with anilines, this results in ring-opening and subsequent decarboxylation to form an N-benzyl-2-aminobenzohydrazide intermediate. This intermediate then undergoes an intramolecular cyclization via the attack of the second hydrazine (B178648) nitrogen onto the benzoyl carbonyl carbon, followed by dehydration, to yield the stable five-membered indazolone ring.

This synthetic strategy allows for the introduction of two different aryl (or benzyl) groups onto the indazolone nitrogen atoms, providing a route to a library of N,N'-disubstituted derivatives.

Table 2: Representative N,N'-Diarylindazol-3-ones Synthesized via this compound

| Arylhydrazine (Ar-NHNH₂) | Resulting Product (N,N'-Disubstituted Indazol-3-one) |

| Phenylhydrazine | 1-Benzyl-2-phenyl-1,2-dihydro-3H-indazol-3-one |

| 4-Tolylhydrazine | 1-Benzyl-2-(p-tolyl)-1,2-dihydro-3H-indazol-3-one |

| 4-Fluorophenylhydrazine | 1-Benzyl-2-(4-fluorophenyl)-1,2-dihydro-3H-indazol-3-one |

| Naphthylhydrazine | 1-Benzyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-indazol-3-one |

Role in the Construction of Other Nitrogen-Containing Heterocyclic Systems

The reactivity profile of this compound makes it a valuable building block for a variety of other nitrogen-containing heterocycles, most notably quinazolinones and benzodiazepines. These syntheses often proceed through multicomponent reactions, where the anhydride, an amine source, and a third component are combined in a one-pot procedure. researchgate.net

Quinazolin-4(3H)-ones: The synthesis of 3-substituted-2-arylquinazolin-4(3H)-ones can be achieved through a three-component reaction involving this compound, a primary amine, and an aryl aldehyde. In this process, the this compound first reacts with the primary amine to form an N-benzyl-2-aminobenzamide intermediate after ring-opening and decarboxylation. This intermediate then condenses with the aryl aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and oxidation to yield the final quinazolinone product. The N-benzyl group from the starting material is cleaved during the reaction sequence. Isatoic anhydride itself is widely used in similar reactions to produce these scaffolds. osi.lvresearchgate.netorganic-chemistry.org

1,4-Benzodiazepines: Derivatives of 1,4-benzodiazepine, another class of pharmacologically important compounds, can also be synthesized using this compound. researchgate.netnih.gov The synthesis typically involves the reaction of this compound with an α-amino acid. The reaction proceeds via the initial formation of an N-benzyl-2-aminobenzoylamino acid. This intermediate can then be cyclized under appropriate conditions, often involving activation of the carboxylic acid group, to form the seven-membered diazepine (B8756704) ring. This approach offers a modular way to construct benzodiazepine libraries with diversity at multiple positions.

Acridones: Fenamic acid, which can be derived from isatoic anhydrides, can be converted into acridone (B373769), a tricyclic heterocyclic compound. This suggests a potential, albeit indirect, pathway from this compound to N-benzyl acridone derivatives.

The broad utility of this compound in these transformations highlights its importance as a synthetic intermediate for accessing structurally diverse and medicinally relevant heterocyclic compounds.

Advanced Mechanistic and Computational Studies of N Benzylisatoic Anhydride Reactivity

Elucidation of Reaction Mechanisms

The reactivity of N-benzylisatoic anhydride (B1165640) is predominantly characterized by nucleophilic acyl substitution, a process that involves several key steps and intermediates. The general mechanism proceeds through the attack of a nucleophile on one of the carbonyl carbons of the anhydride.

Identification of Key Intermediates

The reaction of N-benzylisatoic anhydride with a nucleophile initiates with the formation of a tetrahedral alkoxide intermediate . This occurs when the nucleophile adds to a carbonyl carbon, causing the pi electrons of the carbonyl to move to the oxygen atom. The reformation of the carbonyl double bond subsequently leads to the cleavage of the anhydride ring, eliminating a carboxylate as a leaving group. When the attacking nucleophile is neutral (e.g., water, ammonia, an amine, or an alcohol), a protonated intermediate is formed, which is then deprotonated, often by a base, to yield the final neutral product.

In the synthesis of this compound itself from isatoic anhydride and benzyl (B1604629) bromide, a proposed SN2 (substitution nucleophilic bimolecular) mechanism is involved. This reaction entails the displacement of the hydrogen atom on the nitrogen of the isatoic anhydride by the benzyl group from benzyl bromide, facilitated by a base such as potassium carbonate.

Transition State Analysis

The transition state in the reactions of this compound represents the highest energy point on the reaction coordinate connecting reactants and intermediates. Analysis of this state is critical for understanding the kinetics and feasibility of a reaction pathway. For nucleophilic acyl substitution on this compound, the transition state involves the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbonyl pi bond.

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these transition states. Such studies can elucidate the geometry and energy of the transition state, providing insights into the activation energy of the reaction. For related anhydride reactions, computational models have been used to investigate cyclic transition states, for example, in the esterification of hydantoins with acetic anhydride. While specific transition state analyses for many reactions of this compound are not extensively documented in publicly available literature, the principles from analogous systems provide a strong framework for understanding.

Theoretical and Computational Investigations

Theoretical and computational chemistry offer powerful tools to probe the reactivity of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

Molecular Orbital Studies on Reactivity (e.g., AM1 Method)

Molecular orbital (MO) theory provides a quantum mechanical perspective on chemical bonding and reactivity. Methods like the Austin Model 1 (AM1), a semi-empirical method, can be used to calculate the electronic structure and energy of molecules. While specific AM1 studies on this compound are not readily found in the literature, the application of such methods would involve analyzing the frontier molecular orbitals (HOMO and LUMO). The distribution and energies of these orbitals would indicate the likely sites for nucleophilic attack. For instance, the carbon atoms of the carbonyl groups are expected to have significant LUMO coefficients, marking them as the primary electrophilic centers.

Prediction and Analysis of Regioselectivity and Stereoselectivity

Regioselectivity in the reactions of this compound refers to the preference for a nucleophile to attack one of the two non-equivalent carbonyl groups. Computational studies using methods like DFT can predict this by mapping the charge distribution and calculating the relative energies of the transition states for attack at each site. The carbonyl carbon further from the electron-withdrawing influence of the benzyl group might be predicted to be the more reactive site, though this can be influenced by steric factors and the nature of the nucleophile.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational analysis. For reactions where chiral centers are formed, computational modeling can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states.

Energy Landscape and Activation Barrier Determinations

The energy landscape, or potential energy surface, provides a comprehensive map of a reaction's energetic pathway, including reactants, products, intermediates, and transition states. A slice through this landscape along the reaction coordinate gives the reaction energy profile, which illustrates the activation barriers.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-Benzylisatoic anhydride (B1165640) involves the reaction of isatoic anhydride with benzyl (B1604629) halides like benzyl bromide, often using a base such as potassium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netsemanticscholar.org While effective, contemporary chemical research emphasizes the principles of green chemistry, aiming to develop more sustainable, efficient, and environmentally benign synthetic routes. researchgate.netsphinxsai.com

Future research is directed toward methodologies that improve atom economy, reduce waste, and avoid hazardous reagents. sphinxsai.commlsu.ac.in Key emerging strategies include:

One-Pot Syntheses: Developing integrated, multi-step transformations in a single reaction vessel can significantly reduce waste, purification steps, and resource consumption. escholarship.org

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. mlsu.ac.in Research into novel catalysts, such as propylphosphonic anhydride (T3P) or diboronic acid anhydrides, could facilitate the synthesis under milder conditions with greater efficiency. frontiersin.orgrsc.org

Alternative Solvents and Conditions: Exploration of greener solvents or even solvent-free reaction conditions, potentially utilizing mechanochemistry or microwave assistance, represents a significant avenue for sustainable production.

These advancements aim to make the synthesis of N-Benzylisatoic anhydride and its derivatives not only more efficient but also more aligned with modern standards of environmental responsibility.

Exploration of Undiscovered Reactivity Modes

The established reactivity of this compound, like other cyclic anhydrides, is dominated by nucleophilic acyl substitution, where the anhydride ring is opened by nucleophiles such as amines, alcohols, or water. youtube.comyoutube.comyoutube.com However, the full reactive potential of this molecule is far from exhausted.

Emerging research focuses on uncovering more complex and synthetically powerful reactivity modes. A particularly promising area is the use of this compound in multicomponent reactions (MCRs). The Castagnoli–Cushman reaction (CCR), a three-component reaction involving an anhydride, an amine, and an aldehyde, is an exemplary case. nih.gov Investigating the participation of this compound in such reactions could provide rapid access to diverse and complex N-heterocyclic structures. nih.gov Other potential areas of exploration include:

Anionic Mannich-Type Reactions: The development of base-promoted reactions with imines could lead to the formation of highly substituted γ-lactam cores in a single step. nih.gov

Transition-Metal-Catalyzed Annulations: Using transition metals to mediate novel cyclization or annulation reactions could unlock new pathways to previously inaccessible heterocyclic frameworks.

Pericyclic Reactions: The dienophilic or heterodienic character of the embedded α,β-unsaturated imine equivalent within the benzoxazine (B1645224) ring could be exploited in cycloaddition reactions.

Uncovering these novel reaction pathways will significantly broaden the synthetic utility of this compound as a versatile building block.

Expansion of Synthetic Utility towards Complex Molecular Architectures

This compound is a promising synthon for the construction of complex molecular architectures, particularly those containing nitrogen-based heterocyclic cores, which are prevalent in pharmaceuticals and natural products. Analogous functionalized isatoic anhydrides have been identified as key synthons in model studies for the total synthesis of complex natural products like (+)-ifforestine, where they are used to construct crucial diazepinedione rings. clockss.org

Future work will likely focus on leveraging this compound as a modular building block in the synthesis of:

Medicinally Relevant Scaffolds: Its structure is primed for the synthesis of quinazolinones and other related heterocycles known for their diverse biological activities. semanticscholar.org

Polycyclic Natural Products: The anhydride can serve as a starting point for constructing densely functionalized piperidine (B6355638) or lactam-containing molecules, which are core structures in many alkaloids and other natural products. beilstein-journals.orgnih.gov

Diversity-Oriented Synthesis: The reactivity of the anhydride allows for its use in building libraries of complex and structurally diverse small molecules for screening in drug discovery and chemical biology.

The stability of the N-benzyl derivative compared to the parent isatoic anhydride makes it a more reliable and versatile precursor for multi-step syntheses aimed at creating complex molecular targets. escholarship.org

Advanced Computational Modeling for Reaction Prediction and Design

The integration of computational chemistry into synthetic planning is revolutionizing how new reactions are discovered and optimized. nih.gov For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool to predict and understand its chemical behavior without costly and time-consuming trial-and-error experimentation. mit.edu

Future research in this domain will likely involve:

Reaction Mechanism Elucidation: DFT calculations can map detailed energy profiles of potential reaction pathways, helping to understand the mechanism of known reactions and predict the feasibility of new ones. monash.edunih.gov

Reactivity and Selectivity Prediction: Computational models can calculate molecular electrostatic potential maps and frontier molecular orbital energies. mdpi.com This information helps predict the most likely sites for nucleophilic or electrophilic attack, thereby forecasting the regioselectivity and stereoselectivity of potential reactions. mdpi.com

Catalyst Design: By modeling the interaction between this compound and potential catalysts, researchers can rationally design more efficient and selective catalysts for its transformations.

Virtual Screening: Computational methods can be used to screen virtual libraries of reactants to identify promising candidates for novel multicomponent reactions or other complex transformations involving this compound. mit.edu

This in silico approach accelerates the discovery process, enabling researchers to focus experimental efforts on the most promising avenues, ultimately expanding the synthetic repertoire of this compound more rapidly and efficiently. nih.gov

Q & A

Q. What are the established synthetic routes for N-Benzylisatoic anhydride, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is synthesized via benzylation of isatoic anhydride using benzyl halides or benzyl alcohols in the presence of a base (e.g., K₂CO₃). Optimization involves controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 60–80°C). Catalytic methods, such as enzyme-mediated acylation (e.g., lipases in solvent-free systems), can enhance regioselectivity and reduce byproducts . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield.

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm structure via benzyl proton signals (δ ~4.5–5.0 ppm for CH₂, aromatic protons at δ ~7.2–7.4 ppm) and anhydride carbonyl peaks (δ ~165–175 ppm in ¹³C).

- FT-IR : Detect anhydride C=O stretches (~1770–1820 cm⁻¹) and benzyl C-H bending (~700 cm⁻¹).

- Mass Spectrometry (ESI/MS) : Molecular ion peak at m/z 253.25 (C₁₅H₁₁NO₃) .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis. Use PPE (gloves, goggles) during handling, and work in a fume hood to minimize inhalation risks. Stability tests via TGA/DSC can identify decomposition thresholds (~200°C) .

Advanced Research Questions

Q. How does the electronic nature of the benzyl group in this compound influence its reactivity in acylation reactions compared to other anhydrides?

- Methodological Answer : The electron-donating benzyl group enhances nucleophilic acyl substitution by stabilizing transition states via resonance. Compared to acetic anhydride, this compound exhibits slower reactivity due to steric hindrance but higher regioselectivity in peptide coupling. Computational studies (DFT) can map charge distribution and predict reaction sites .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound under varying conditions?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For example:

Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound as a reagent?

- Methodological Answer : In Diels-Alder reactions, the anhydride’s electron-deficient carbonyl groups favor endo transition states, but steric effects from the benzyl group may shift preference to exo products. Use dynamic NMR or X-ray crystallography to resolve stereochemistry. Compare with maleic anhydride systems, where electronic factors dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.